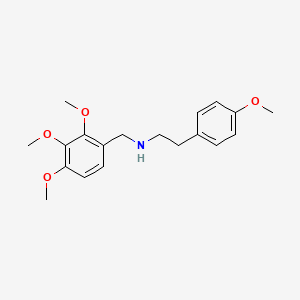![molecular formula C20H23N3O2S B4536847 2-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4536847.png)
2-methyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Description
Synthesis Analysis
The synthesis of similar benzamide derivatives often involves complex chemical reactions that may include the formation of centrosymmetric hydrogen-bonded dimers facilitated by interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules. These processes are crucial for understanding the compound's formation and its structural integrity (Kranjc et al., 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by crystalline forms that involve specific space group dimensions and strong intramolecular hydrogen bonding, which are essential for the stability and reactivity of these compounds. Such structural features are determined using techniques like X-ray diffraction data (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including photochemical reactions and interactions with other chemical entities, leading to the formation of new compounds with unique properties. These reactions can result in the formation of compounds with antibacterial and antifungal activities, highlighting the chemical versatility of benzamide derivatives (Ighilahriz-Boubchir et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. These properties are influenced by the compound's molecular structure and the specific interactions between molecules (Ried et al., 1980).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other chemicals, are determined by their functional groups and molecular structure. Understanding these properties is essential for exploring the compound's potential applications and its behavior in different chemical environments (Guirado et al., 2002).
properties
IUPAC Name |
2-methyl-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-4-12-18(24)21-15-9-7-10-16(13-15)22-20(26)23-19(25)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKLAFISKYYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[2-(4-morpholinyl)ethyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4536764.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4536766.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4536784.png)
amine hydrochloride](/img/structure/B4536785.png)
![methyl 1-butyl-3-methyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4536792.png)
![N-[6-bromo-4-oxo-2-(3-phenoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4536797.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4536803.png)


![2-[(2-chlorobenzyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4536829.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4536843.png)

![1-[(4-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4536853.png)